molecular formula C9H7FN2O2 B1443314 2-(5-Fluoro-1H-indazol-3-YL)acetic acid CAS No. 885271-22-7

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

Cat. No. B1443314
M. Wt: 194.16 g/mol
InChI Key: MILWWVRZISGHQU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7FN2O2 . It has a molecular weight of 194.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 2-(5-Fluoro-1H-indazol-3-YL)acetic acid is 1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

  • Anti-inflammatory : Indazole derivatives have shown anti-inflammatory activities .
  • Antitumor : Indazole derivatives have been used as anticancer drugs . For example, niraparib has been widely used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
  • Antifungal and Antibacterial : Indazole derivatives have shown antifungal and antibacterial activities .
  • Anti-HIV : Indazole derivatives have shown anti-HIV activities .
  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor : A structurally novel, highly potent drug-like compound developed by Merck, known as MLi-2, is a selective LRRK2 inhibitor .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .

Future Directions

Indazole compounds, including 2-(5-Fluoro-1H-indazol-3-YL)acetic acid, have been found to possess a wide variety of biological properties . This suggests that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

2-(5-fluoro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWWVRZISGHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696473
Record name (5-Fluoro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

CAS RN

885271-22-7
Record name 5-Fluoro-1H-indazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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